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Compound of Interest

Compound Name: 10-Phenyldecanoic acid

Cat. No.: B102678 Get Quote

Introduction
10-Phenyldecanoic acid (C₁₆H₂₄O₂), a long-chain fatty acid with a terminal phenyl group, is a

molecule of significant interest in various research domains, including biochemistry and drug

development.[1] Its unique structure, combining a hydrophilic carboxylic acid head with a long

hydrophobic alkyl chain terminating in an aromatic ring, imparts distinct physicochemical

properties. Accurate and comprehensive spectroscopic characterization is paramount for its

unambiguous identification, purity assessment, and for understanding its interactions in

biological and chemical systems. This guide provides an in-depth analysis of the mass

spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for 10-
phenyldecanoic acid, grounded in established scientific principles and experimental

methodologies.

Molecular Structure and Spectroscopic Overview
A fundamental understanding of the molecular structure of 10-phenyldecanoic acid is

essential for the interpretation of its spectroscopic data. The molecule consists of a ten-carbon

aliphatic chain, a carboxylic acid functional group at one end, and a phenyl group at the other.

Caption: Molecular structure of 10-Phenyldecanoic acid.

A general workflow for the comprehensive spectroscopic analysis of 10-phenyldecanoic acid
is outlined below. This systematic approach ensures the acquisition of high-quality,

reproducible data for detailed structural elucidation.
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound, as well as providing structural information through

fragmentation analysis.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 10-phenyldecanoic acid is prepared in a volatile

organic solvent such as dichloromethane or methanol.
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas

chromatograph.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)

through a capillary column. The column separates the analyte from any impurities based on

their boiling points and interactions with the stationary phase.

Ionization: As the 10-phenyldecanoic acid elutes from the GC column, it enters the mass

spectrometer and is ionized, typically using Electron Ionization (EI).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Data Interpretation
The mass spectrum of 10-phenyldecanoic acid displays a molecular ion peak ([M]⁺)

corresponding to its molecular weight.[2] The fragmentation pattern provides valuable structural

information.

m/z Proposed Fragment Interpretation

248 [C₁₆H₂₄O₂]⁺
Molecular ion peak, confirming

the molecular weight.

105 [C₇H₇O]⁺
A fragment resulting from

cleavage of the alkyl chain.

91 [C₇H₇]⁺

Tropylium ion, a characteristic

fragment of compounds

containing a benzyl group.

77 [C₆H₅]⁺
Phenyl cation, indicative of the

phenyl ring.

45 [COOH]⁺ Carboxyl group fragment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of

organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical

environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A small amount of 10-phenyldecanoic acid (typically 5-10 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and a series

of radiofrequency pulses are applied. The resulting signals (free induction decay, FID) are

detected.

Data Processing: The FID is mathematically transformed (Fourier transform) to generate the

NMR spectrum.

¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.
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Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~11.0-12.0 Singlet (broad) 1H -COOH

7.25-7.35 Multiplet 2H meta-H of phenyl ring

7.15-7.25 Multiplet 3H
ortho- and para-H of

phenyl ring

2.55-2.65 Triplet 2H -CH₂-Ph

2.30-2.40 Triplet 2H -CH₂-COOH

1.55-1.70 Multiplet 4H
-CH₂-CH₂-Ph and -

CH₂-CH₂-COOH

1.20-1.40 Multiplet 10H -(CH₂)₅-

¹³C NMR Data
The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms and

their electronic environments.
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Chemical Shift (δ, ppm) Assignment

~180 -COOH

~142 C-1' (quaternary) of phenyl ring

~128.5 meta-C of phenyl ring

~128.3 ortho-C of phenyl ring

~125.6 para-C of phenyl ring

~36.0 -CH₂-Ph

~34.0 -CH₂-COOH

~31.5 -CH₂-CH₂-Ph

~29.0-29.5 -(CH₂)₅-

~24.7 -CH₂-CH₂-COOH

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Sample Preparation: A small amount of solid 10-phenyldecanoic acid is placed directly on

the ATR crystal.

Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample in

contact with it absorbs specific frequencies of IR radiation. The attenuated beam is then

detected.

Data Processing: The interferogram is converted into an IR spectrum (transmittance or

absorbance vs. wavenumber).

Data Interpretation
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The IR spectrum of 10-phenyldecanoic acid exhibits characteristic absorption bands

corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300-2500 (broad) O-H stretch Carboxylic acid

3100-3000 C-H stretch (aromatic) Phenyl ring

2920-2850 C-H stretch (aliphatic) Alkyl chain

~1710 C=O stretch Carboxylic acid

~1600, ~1495, ~1450 C=C stretch (in-ring) Phenyl ring

~1410 O-H bend Carboxylic acid

~1290 C-O stretch Carboxylic acid

~940 (broad) O-H bend (out-of-plane) Carboxylic acid

~750, ~700 C-H bend (out-of-plane) Monosubstituted phenyl

Conclusion
The comprehensive spectroscopic analysis of 10-phenyldecanoic acid, employing mass

spectrometry, ¹H and ¹³C NMR, and IR spectroscopy, provides a detailed and self-validating

structural elucidation. The data obtained from each technique are complementary and

collectively confirm the molecular formula, the presence of the carboxylic acid and terminal

phenyl functional groups, and the structure of the intervening decyl chain. This in-depth guide

serves as a valuable resource for researchers and professionals in the fields of chemistry and

drug development, enabling the confident identification and characterization of this important

fatty acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 10-Phenyldecanoic acid | C16H24O2 | CID 140324 - PubChem
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To cite this document: BenchChem. [Spectroscopic Data for 10-Phenyldecanoic Acid: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b102678#spectroscopic-data-for-10-phenyldecanoic-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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